5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene

Catalog No.
S15279245
CAS No.
32394-22-2
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene

CAS Number

32394-22-2

Product Name

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene

IUPAC Name

(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1

InChI Key

MMRAGIRATONQTI-KAVNDROISA-N

Canonical SMILES

CC1(CC2CC1C=C2)[N+](=O)[O-]

Isomeric SMILES

C[C@]1(CC2CC1C=C2)[N+](=O)[O-]

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is a bicyclic organic compound characterized by the presence of both a methyl group and a nitro group attached to the bicyclo[2.2.1]heptene structure. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it features a unique bicyclic framework that contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The bicyclo[2.2.1]heptene structure consists of two bridged cyclopentane rings, which introduces strain and makes the compound susceptible to various chemical transformations. The methyl and nitro substituents significantly influence the compound's chemical properties, such as its reactivity and biological activity.

  • Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, making it a site for further functionalization.
  • Nucleophilic Addition: The double bond in the bicyclic structure can react with nucleophiles, leading to various addition products.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced or modified properties for specific applications.

Several synthetic routes have been developed for creating 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene:

  • Diels-Alder Reaction: This method involves the cycloaddition of a diene with a dienophile containing a nitro group, leading to the formation of the bicyclic structure.
  • Functional Group Transformations: Starting from simpler bicyclic precursors, functional groups can be introduced via nitration followed by methylation reactions.
  • Rearrangement Reactions: Certain rearrangement pathways can yield this compound from related bicyclic systems through controlled conditions that favor the formation of the desired product.

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may serve as a lead compound for developing new pharmaceuticals, particularly in targeting specific diseases or conditions.
  • Material Science: The compound could be utilized in creating advanced materials with specific mechanical or thermal properties due to its rigid bicyclic framework.
  • Agricultural Chemistry: If found to possess significant biological activity, it could be explored as a pesticide or herbicide alternative.

Interaction studies involving 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene focus on how it interacts with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding its mechanism of action and potential therapeutic applications.

Preliminary investigations into similar compounds suggest that modifications at the nitro or methyl positions can significantly alter interaction profiles with target biomolecules, impacting efficacy and safety profiles.

Several compounds share structural similarities with 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, including:

Compound NameStructure TypeNotable Features
5-Nitrobicyclo[2.2.1]hept-2-eneBicyclicLacks methyl group; primarily studied for biological activity .
5-Methylbicyclo[2.2.1]hept-2-eneBicyclicMethyl substitution affects reactivity; less explored .
7-Nitrobicyclo[3.3.0]octa-1(6),3-dieneBicyclicDifferent ring system; potential for varied reactivity .

Uniqueness

The uniqueness of 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene lies in its combination of a methyl group and a nitro group on the same bicyclic framework, which may enhance its reactivity and biological activity compared to other similar compounds lacking either substituent.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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